5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid is a complex organic compound notable for its potential biological activities. This compound is classified as a derivative of eicosatetraenoic acid, which belongs to the family of polyunsaturated fatty acids. Its structure includes functional groups that suggest roles in biological processes, particularly in cellular signaling and antioxidant defense mechanisms.
The compound can be sourced from various biological systems where it may be synthesized endogenously or derived from dietary sources. It has been studied for its presence in certain plant extracts and animal tissues, indicating its relevance in both nutrition and biochemistry.
5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid is classified under the following categories:
The synthesis of 5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid can be achieved through various methods, including:
The synthesis process typically involves protecting group strategies to prevent unwanted reactions at sensitive sites during multi-step synthesis. The use of high-performance liquid chromatography (HPLC) is crucial for purification and characterization of the final product.
The molecular formula for 5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid is C28H44N2O10S. The structure features:
The compound's structural characteristics can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, which provide insights into its conformation and purity.
5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid can participate in several chemical reactions:
The reaction conditions must be carefully controlled to ensure selectivity and yield. Reaction kinetics can be studied to optimize conditions for maximum efficiency.
The mechanism of action for 5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid involves its role as a signaling molecule within cells. It may modulate pathways related to inflammation and oxidative stress by interacting with specific receptors or enzymes.
Research indicates that this compound may influence cellular processes such as apoptosis and cell proliferation through its interactions with lipid signaling pathways.
The physical properties include:
The chemical properties encompass:
Relevant data can be gathered from safety data sheets (SDS) which provide details on handling and stability under various conditions.
5(S)-Hydroxy-6(R)-S-gamma-glutamylcysteine-7,9-trans-11,14-cis-eicosatetraenoic acid has several applications in scientific research:
Leukotriene F4 (LTF4) biosynthesis originates from arachidonic acid metabolism within the 5-lipoxygenase (5-LOX) pathway. The initial step involves the oxidation of arachidonic acid to leukotriene A4 (LTA4), an unstable epoxide intermediate. LTA4 undergoes enzymatic conjugation with reduced glutathione (GSH) via glutathione S-transferase to form leukotriene C4 (LTC4). This reaction represents a critical glutathione S-conjugation event that confers biological stability and receptor recognition capabilities [1] [7]. Subsequent enzymatic modifications convert LTC4 to LTD4 through γ-glutamyl transpeptidase-mediated removal of the glutamate moiety, and finally to LTF4 via cysteinylglycine dipeptidase cleavage. This metabolic cascade positions LTF4 as the terminal metabolite of the cysteinyl leukotriene pathway [3] [4].
Table 1: Key Enzymes in Leukotriene F4 Biosynthesis
| Enzyme | Reaction Catalyzed | Subcellular Localization | Cofactor Requirement |
|---|---|---|---|
| Glutathione S-transferase | Conjugation of GSH to LTA4 | Cytosol | None |
| γ-Glutamyltransferase | Removal of glutamate from LTC4 | Microsomal membrane | None |
| Cysteinylglycine dipeptidase | Cleavage of glycine from LTD4 | Extracellular membrane | Zinc |
| Glutamine transaminase K | Transamination of cysteine conjugates | Cytosol, mitochondria | Pyridoxal 5'-phosphate |
The conversion of leukotriene C4 to D4 represents the rate-limiting step in LTF4 biosynthesis and is mediated exclusively by γ-glutamyltransferase (GGT). This membrane-bound enzyme catalyzes the hydrolysis of the γ-glutamyl bond of LTC4, producing the cysteinylglycine conjugate LTD4. Human GGT exhibits strict regioselectivity for the γ-glutamyl linkage, with optimal activity at physiological pH (7.0-7.5). The enzyme demonstrates absolute requirement for the L-configuration of glutamic acid in LTC4, as evidenced by kinetic studies showing complete loss of activity against D-glutamate isomers [6] [7]. The expression pattern of GGT isoforms (GGT1, GGT6, GGT7) in endothelial and myeloid cells directly correlates with tissue-specific LTF4 production capacity. Inhibition studies with acivicin demonstrate >90% reduction in LTD4 formation, confirming GGT's non-redundant role in leukotriene processing [7].
The biosynthesis of LTF4 is critically dependent on precursor availability through cross-pathway regulation between the lipoxygenase (LOX) and cyclooxygenase (COX) pathways. Arachidonic acid partitioning between these competing enzymatic cascades determines LTF4 production capacity. The 5-LOX pathway activation increases production of 5-hydroperoxyeicosatetraenoic acid (5-HPETE), the immediate precursor to LTA4. Conversely, COX-mediated conversion to prostaglandins (e.g., PGE2, TXA2) depletes the shared arachidonate pool [4]. This metabolic competition exhibits temporal regulation during inflammatory responses: early-phase inflammation favors 5-LOX activation and leukotriene production, while later stages show COX dominance. Furthermore, oxidative stress conditions significantly enhance 5-HETE conversion to 5-oxo-ETE via 5-hydroxyeicosanoid dehydrogenase (5-HEDH), creating additional competition for 5-LOX pathway intermediates [5] [8].
The enzymatic oxidation of 5-HETE to 5-oxo-ETE by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) represents a critical regulatory node in leukotriene metabolism. 5-HEDH exhibits remarkable substrate specificity with strict requirements for: (1) minimum 16-carbon chain length; (2) free α-carboxyl group; (3) S-configuration at C5; (4) 6E double bond geometry. Competitive inhibition studies reveal that 5-hydroxy-6-eicosenoic acid (C20:1, Δ6) demonstrates 85% inhibition efficiency at equimolar concentrations with 5-HETE, while shorter-chain analogs (C12-C14) show minimal inhibitory effects [8]. The enzyme requires NADP+ as cofactor, with activity directly correlating with intracellular NADP+/NADPH ratios. During oxidative stress, NADP+ levels increase significantly, driving 5-HEDH activity and redirecting 5-HETE away from LTF4 biosynthesis toward 5-oxo-ETE production. This metabolic shift has profound implications for inflammatory cell recruitment, as 5-oxo-ETE functions as a potent eosinophil chemoattractant [5] [8].
Table 2: Substrate Specificity Profile of 5-HEDH
| Substrate | Chain Length | Double Bonds | Relative Activity (%) | Inhibition of 5-oxo-ETE Synthesis (%) |
|---|---|---|---|---|
| 5(S)-HETE | C20 | 4 | 100 | - |
| 5(S)-HETE methyl ester | C20 | 4 | <5 | 15 |
| 5(S)-hydroxy-6Z-eicosadienoic acid | C20 | 2 | 92 | 20 |
| 5(S)-hydroxy-6E-eicosenoic acid | C20 | 1 | 78 | 85 |
| 5(S)-hydroxy-6E-octadecadienoic acid | C18 | 2 | 65 | 90 |
| 5(S)-hydroxydecanoic acid | C10 | 0 | <1 | 5 |
| 5(S),18(R)-dihydroxy-6E,8Z-octadecadienoic acid | C18 | 2 | <5 | 45 |
CAS No.: 4493-23-6
CAS No.:
CAS No.: 19519-55-2
CAS No.:
CAS No.: